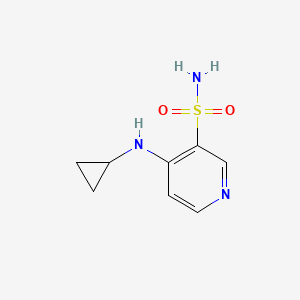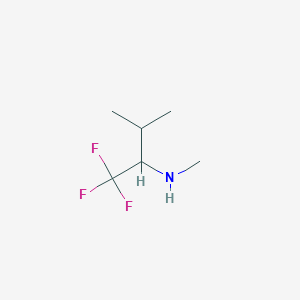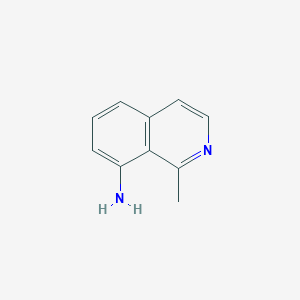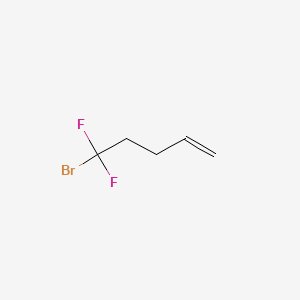
5-Bromo-5,5-difluoro-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5,5-difluoro-1-pentene is an organic compound with the molecular formula C5H7BrF2 It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5,5-difluoro-1-pentene typically involves the halogenation of 1-pentene. One common method is the addition of bromine and fluorine to 1-pentene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as dichloromethane. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective addition of bromine and fluorine to the desired positions on the pentene molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through distillation and recrystallization techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5,5-difluoro-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form epoxides or reduction to form alkanes
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at moderate temperatures.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and hydrogen gas are used. These reactions often require catalysts like palladium or platinum and are conducted under controlled temperatures and pressures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations
Major Products Formed
Substitution Reactions: Products include 5-hydroxy-5,5-difluoro-1-pentene, 5-amino-5,5-difluoro-1-pentene, and 5-thio-5,5-difluoro-1-pentene.
Addition Reactions: Products include 5,5-difluoro-1,2-dibromopentane and 5,5-difluoro-1-chloropentane.
Oxidation and Reduction Reactions: Products include 5,5-difluoro-1-pentanol and 5,5-difluoropentane
Scientific Research Applications
5-Bromo-5,5-difluoro-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-5,5-difluoro-1-pentene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. The double bond in the pentene backbone allows for additional interactions and reactivity, contributing to its overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-pentene: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
5,5-Difluoro-1-pentene:
1-Bromo-4-pentene: Different positioning of the bromine atom, affecting its chemical properties and reactivity.
Uniqueness
5-Bromo-5,5-difluoro-1-pentene is unique due to the presence of both bromine and fluorine atoms on the same carbon atom. This unique halogenation pattern imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
74685-91-9 |
|---|---|
Molecular Formula |
C5H7BrF2 |
Molecular Weight |
185.01 g/mol |
IUPAC Name |
5-bromo-5,5-difluoropent-1-ene |
InChI |
InChI=1S/C5H7BrF2/c1-2-3-4-5(6,7)8/h2H,1,3-4H2 |
InChI Key |
HSVBKQUTKRVGLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)



![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)
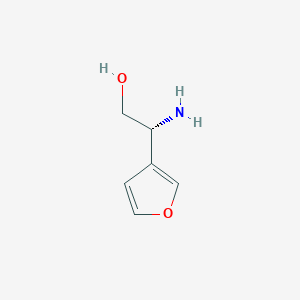

![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
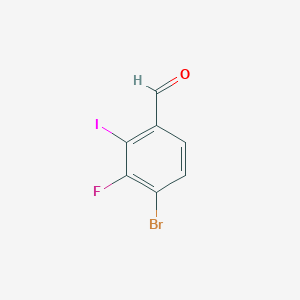
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
